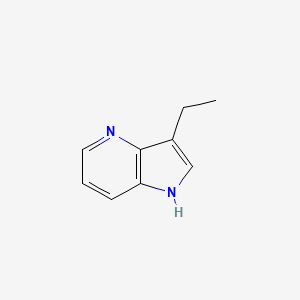

3-Ethyl-4-azaindole

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H10N2 |

|---|---|

Peso molecular |

146.19 g/mol |

Nombre IUPAC |

3-ethyl-1H-pyrrolo[3,2-b]pyridine |

InChI |

InChI=1S/C9H10N2/c1-2-7-6-11-8-4-3-5-10-9(7)8/h3-6,11H,2H2,1H3 |

Clave InChI |

AJNGYMRLSKAINQ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CNC2=C1N=CC=C2 |

Origen del producto |

United States |

Contextualization Within the Broader Field of Azaindole Chemistry

Azaindoles, heterocyclic compounds composed of a fused pyridine (B92270) and pyrrole (B145914) ring, represent a significant class of molecules in medicinal chemistry and materials science. magtech.com.cn These structures are bioisosteric analogues of indoles and purines, meaning they have a similar shape and volume but different electronic properties due to the replacement of a carbon atom in the benzene (B151609) ring of indole (B1671886) with a nitrogen atom. mdpi.comresearchgate.net This substitution creates four distinct positional isomers: 4-azaindole (B1209526), 5-azaindole (B1197152), 6-azaindole (B1212597), and 7-azaindole (B17877), each possessing unique physicochemical characteristics. nih.gov

The introduction of a nitrogen atom into the indole scaffold profoundly influences properties such as solubility, lipophilicity, pKa, and hydrogen bonding capacity. mdpi.comresearchgate.net These modifications can be strategically exploited by medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, potentially improving their pharmacological profiles. mdpi.comnih.gov Consequently, the azaindole framework is recognized as a "privileged structure," a molecular scaffold that is capable of binding to a variety of biological targets with high affinity. mdpi.comresearchgate.netnih.gov This versatility has led to the development of numerous azaindole-containing compounds with a wide range of biological activities, including roles as kinase inhibitors, antiviral agents, and anticancer therapeutics. nih.govsci-hub.seacs.org

The synthesis of the azaindole core and its derivatives has been an active area of research, with numerous methods developed over the years. magtech.com.cnrsc.org Classic methods like the Fischer indole synthesis and Bartoli reaction have been adapted for azaindole synthesis, though often with limitations due to the electronic nature of the pyridine ring. magtech.com.cnacs.orgacs.org More recent advancements in organometallic chemistry, particularly transition-metal-catalyzed cross-coupling and C-H functionalization reactions, have provided more efficient and versatile routes to a wide array of substituted azaindoles. magtech.com.cnrsc.org

Significance of the 4 Azaindole Scaffold in Contemporary Academic and Medicinal Chemistry Research

Among the four isomers, the 4-azaindole (B1209526) (1H-pyrrolo[3,2-b]pyridine) scaffold has emerged as a particularly important building block in the design of biologically active molecules, although it is less studied compared to its 7-azaindole (B17877) counterpart. nih.govrsc.org The unique arrangement of nitrogen atoms in the 4-azaindole core allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery. nih.govnih.gov

Research has shown that derivatives of 4-azaindole exhibit significant potential as kinase inhibitors. rsc.orgpsu.edu For instance, a series of 2,3-bis(het)aryl-4-azaindoles demonstrated inhibitory activity against RAF-1 and DYRK1A, two kinases implicated in cancer and other diseases. rsc.orgpsu.edu The synthesis of these compounds was achieved through a Fischer-type reaction, highlighting a viable pathway to complex 4-azaindole derivatives. rsc.org The ability of the azaindole scaffold to form hydrogen bonds within the ATP-binding site of kinases is a key factor in its efficacy as a kinase inhibitor. mdpi.comnih.gov

Furthermore, the 4-azaindole nucleus is a key component in compounds designed to target other biological systems. For example, it is used as a reagent in the creation of complex molecules targeting melatonin (B1676174) receptors. chemicalbook.com The development of synthetic methods, such as the Fischer reaction and vinyl Grignard reagent additions to nitropyridines, has facilitated the construction of various substituted 4-azaindoles, including those with potential as natural product analogues. acs.orgresearchgate.net These synthetic advancements are crucial for exploring the structure-activity relationships (SAR) of 4-azaindole derivatives and optimizing their therapeutic potential. nih.gov A recent study, scheduled for publication in April 2025, describes novel 4-azaindole derivatives as selective Nav1.2 inhibitors with potent antiepileptic activity. researchgate.net

Below is a table summarizing key physicochemical properties of the four azaindole isomers, calculated using chemical software, which underscores their distinct nature. nih.gov

| Property | 4-Azaindole | 5-Azaindole (B1197152) | 6-Azaindole (B1212597) | 7-Azaindole |

| LogP | 1.13 | 0.77 | 0.77 | 1.13 |

| tPSA (Ų) | 28.8 | 28.8 | 28.8 | 28.8 |

| LogS | -1.78 | -1.33 | -1.33 | -1.78 |

| Molecular Weight | 118.14 | 118.14 | 118.14 | 118.14 |

| Molecular Formula | C₇H₆N₂ | C₇H₆N₂ | C₇H₆N₂ | C₇H₆N₂ |

LogP: Partition coefficient between octanol (B41247) and water; tPSA: Total Polar Surface Area; LogS: Aqueous solubility.

Identification of Current Research Gaps and Future Directions for 3 Ethyl 4 Azaindole Investigations

Established and Novel Synthetic Routes to the 4-Azaindole Core

The construction of the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) framework is a foundational step in the synthesis of this compound. Traditional methods for creating this bicyclic system often parallel those used for indole synthesis, but the presence of the nitrogen atom in the pyridine (B92270) ring introduces unique challenges and necessitates modified approaches. mdpi.com

Established methods for azaindole synthesis frequently start from appropriately substituted aminopyridines. mdpi.com These methods include well-known reactions such as the Fischer, Madelung, and Reissert syntheses, which have been adapted for the pyridine-containing analogues. For instance, the Fischer indole synthesis, when applied to aminopyridines, can yield 4- and 6-azaindoles, with microwave irradiation being used to enhance the efficiency for a broader range of substrates. researchgate.net

More recently, metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for constructing the azaindole core. mdpi.com These modern techniques offer milder reaction conditions and greater functional group tolerance compared to classical methods. Key examples include:

Sonogashira Coupling: This palladium-catalyzed reaction between terminal alkynes and amino-halopyridines is a common strategy for building the pyrrole (B145914) ring onto the pyridine scaffold. mdpi.com

Heck Reaction: Intramolecular Heck reactions have been successfully employed to form the azaindole nucleus. mdpi.comunl.pt A notable development is a cascade C-N cross-coupling/Heck reaction that allows for the synthesis of various substituted azaindoles from amino-o-bromopyridines and alkenyl bromides. unl.pt

Larock-type Annulation: This methodology has been utilized to create 2,3-disubstituted 4-azaindoles, which are valuable intermediates for further functionalization. mdpi.com

C-H Activation: Direct C-H activation strategies are a more recent and atom-economical approach. unl.pt For example, a one-pot reaction involving the C-H activation of aminopyridines with acetophenones, catalyzed by palladium, has been shown to produce a variety of 4-azaindoles in good yields. unl.pt

A novel, protecting-group-free, two-step synthesis for a range of aza- and diazaindoles has also been developed, starting from chloroamino-N-heterocycles. This method involves a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization. organic-chemistry.org Another innovative approach utilizes a transition-metal-free synthesis involving the reaction of an aza-ortho-aza-quinone methide intermediate with an acyl anion equivalent, which is generated through N-heterocyclic carbene (NHC) catalysis. nih.gov

The table below summarizes some of the key metal-catalyzed methods for the synthesis of the azaindole core.

| Reaction Type | Catalyst/Reagents | Starting Materials | Key Features |

| Sonogashira Coupling | Palladium catalyst | Amino-halopyridines, terminal alkynes | Forms C-C bonds to construct the pyrrole ring. mdpi.com |

| Heck Reaction (Cascade) | Pd2(dba)3/XPhos/t-BuONa | Amino-o-bromopyridines, alkenyl bromides | A cascade C-N cross-coupling followed by an intramolecular Heck reaction. unl.pt |

| Larock Annulation | Palladium catalyst | --- | Synthesizes 2,3-disubstituted 4-azaindoles. mdpi.com |

| C-H Activation | Palladium catalyst | Aminopyridines, acetophenones | A one-pot, atom-economical method. unl.pt |

| NHC Catalysis | N-Heterocyclic Carbene | Picolyl chloride, benzaldehyde | A transition-metal-free approach. nih.gov |

Regioselective and Stereoselective Synthesis Strategies for 3-Substituted Azaindoles

Achieving regioselectivity in the functionalization of the azaindole core is paramount, particularly for the synthesis of specifically substituted derivatives like this compound. The electronic nature of the pyridine ring significantly influences the reactivity of the pyrrole moiety, often making C-3 the most nucleophilic and thus the preferred site for electrophilic substitution. mdpi.com

A modified aza-Friedel-Crafts reaction has been successfully applied for the C-3 substitution of azaindoles. mdpi.com This method allows for the direct coupling of 4-azaindole with cyclic imines, such as 3,4-dihydroisoquinoline, to yield 3-substituted derivatives. mdpi.comresearchgate.net For less reactive azaindoles, like 5-azaindole (B1197152), the reaction can be facilitated by using an acid catalyst such as p-toluenesulfonic acid (p-TSA). mdpi.comresearchgate.net These reactions can often be performed under solvent-free conditions, with microwave irradiation proving more efficient than classical heating. researchgate.net

For the synthesis of 3-thio-7-azaindoles, a regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles has been developed. rsc.orgrsc.org This transition-metal-free method uses TBAI (tetrabutylammonium iodide) as both a promoter and a desulfonylation reagent, affording the C-3 sulfenylated products in good yields. rsc.orgrsc.org

While the synthesis of this compound itself may not directly involve stereoselective steps, the broader field of 3-substituted azaindoles and related indole compounds has seen significant advances in stereoselective synthesis. For instance, the catalytic asymmetric synthesis of chiral 3-amino-3-substituted-2-oxindoles, which are structurally related to azaindoles, has been achieved through the addition of various nucleophiles to isatin (B1672199) imines using chiral organocatalysts and metal catalysts. rsc.org These strategies highlight the potential for developing enantioselective methods for more complex 3-substituted azaindoles.

The following table outlines some regioselective C-3 functionalization methods for azaindoles.

| Reaction Type | Reagents/Catalyst | Substrate | Product | Key Features |

| Aza-Friedel-Crafts | Cyclic imines | 4-Azaindole | 3-Substituted 4-azaindole | Solvent-free, microwave-assisted. mdpi.comresearchgate.net |

| Aza-Friedel-Crafts | Cyclic imines, p-TSA | 5-Azaindole | 3-Substituted 5-azaindole | Acid-catalyzed for less reactive azaindoles. mdpi.comresearchgate.net |

| C-H Sulfenylation | Sulfonyl chlorides, TBAI | N-Sulfonyl protected 7-azaindole (B17877) | 3-Thio-7-azaindole | Transition-metal-free, high regioselectivity. rsc.orgrsc.org |

Catalytic Approaches and Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogs is increasingly benefiting from the application of advanced catalytic methods and the principles of green chemistry. These approaches aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Palladium-catalyzed reactions are central to many modern synthetic routes for azaindoles. mdpi.comunl.pt For example, a practical synthesis of 3-acetyl-4-azaindole, a precursor to this compound, involves a palladium on carbon (Pd/C) catalyzed hydrogenation and ring-closure reaction. google.com Furthermore, one-pot cascade reactions catalyzed by palladium, such as the N-arylation/Sonogashira/cyclization sequence, provide an efficient and sustainable pathway to substituted azaindoles. mdpi.com

Green chemistry principles are being actively incorporated into the synthesis of indole and azaindole derivatives. This includes the use of:

Alternative Solvents: Water has been successfully used as a green solvent for the synthesis of 3-substituted indoles via a multi-component reaction catalyzed by Cu(PPh3)Cl. openmedicinalchemistryjournal.com

Reusable Catalysts: Solid acid catalysts like cellulose (B213188) sulfuric acid have been employed for the synthesis of indole derivatives and can be reused multiple times without significant loss of activity. openmedicinalchemistryjournal.com Silver nanoparticles supported on silica (B1680970) (Ag/SiO2) have also been shown to be a recyclable catalyst for the synthesis of related heterocyclic compounds in water. researchgate.net

Solvent-Free Conditions: As mentioned previously, the aza-Friedel-Crafts reaction for C-3 substitution of azaindoles can be performed under solvent-free conditions, often enhanced by microwave irradiation. researchgate.net

Ionic Liquids: Non-halogenated acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate, have been used as green and efficient catalysts for the synthesis of 3-substituted indoles. rsc.org

The following table highlights some green and catalytic approaches relevant to the synthesis of azaindole derivatives.

| Approach | Catalyst/Solvent | Reaction Type | Green Aspect |

| Solid Acid Catalysis | Cellulose Sulfuric Acid | Synthesis of indole derivatives | Reusable catalyst. openmedicinalchemistryjournal.com |

| Aqueous Synthesis | Cu(PPh3)Cl in water | Synthesis of 3-substituted indoles | Use of water as a green solvent. openmedicinalchemistryjournal.com |

| Solvent-Free Synthesis | Microwave irradiation | Aza-Friedel-Crafts reaction | Elimination of solvent waste. researchgate.net |

| Ionic Liquid Catalysis | [BMIM][HSO4] | Synthesis of 3-substituted indoles | Use of a non-halogenated, recyclable ionic liquid. rsc.org |

| Supported Nanoparticle Catalysis | Ag/SiO2 | Synthesis of isoxazol-5(4H)-ones | Recyclable catalyst, reaction in water. researchgate.net |

Derivatization and Functionalization Strategies of the this compound Core

Once the this compound core is synthesized, further derivatization and functionalization can be carried out to generate a library of related compounds with potentially diverse biological activities. The reactivity of the azaindole ring allows for modifications at various positions.

The nitrogen atom of the pyrrole ring can be a site for functionalization. For example, N-alkylation can be achieved, although this can sometimes be challenging. organic-chemistry.org Protecting groups are often employed on the pyrrole nitrogen to direct reactions to other parts of the molecule. rsc.orgrsc.org

The pyridine ring of the azaindole core can also be functionalized. For instance, a large-scale synthesis of 3-perfluoroalkyl-7-azaindoles involves the activation of the pyridine ring as a 6-chloro-4-nitro derivative, which then allows for nucleophilic aromatic substitution at the 4-position. researchgate.net

Post-synthesis modification of substituents is another key strategy. For example, a 3-acetyl-4-azaindole can be synthesized via a Friedel-Crafts reaction of 4-azaindole with acetyl chloride. google.com This acetyl group can then be reduced to an ethyl group to yield this compound. Similarly, a 3-carboxylic acid derivative of 4-azaindole can be synthesized, which serves as a handle for further modifications, such as amide bond formation.

Recent research has also focused on the direct C-H functionalization of the azaindole core as a powerful tool for late-stage diversification. For example, a regioselective C-3 chalcogenation (including sulfenylation and selenylation) of 7-azaindoles has been achieved using an iodine/DMSO catalytic system, providing a direct route to a variety of 3-functionalized derivatives. acs.org

The table below provides examples of derivatization strategies for the azaindole core.

| Position of Functionalization | Reaction Type | Reagents | Resulting Derivative |

| C-3 | Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | 3-Acetyl-4-azaindole google.com |

| C-3 | C-H Chalcogenation | Thiols/Diselenides, I2/DMSO | 3-Thio/Seleno-7-azaindole acs.org |

| C-4 | Nucleophilic Aromatic Substitution | Nucleophiles | 4-Substituted-6-chloro-7-azaindole researchgate.net |

| N-1 (Pyrrole) | Protection/Alkylation | Protecting groups/Alkyl halides | N-Substituted azaindole |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The dual nature of the 4-azaindole scaffold means it can undergo both electrophilic and nucleophilic substitution reactions, typically occurring on different rings. The pyrrole ring is the site for electrophilic attack, whereas the pyridine ring is susceptible to nucleophilic substitution. pitt.edu

Electrophilic Aromatic Substitution

In the 4-azaindole system, the pyrrole ring is more reactive towards electrophiles than the pyridine ring. Electrophilic substitution, such as Friedel-Crafts reactions, nitration, and halogenation, preferentially occurs at the C-3 position, which has the highest electron density in the pyrrole ring. pitt.edu For this compound, this position is already substituted. The ethyl group is an activating, ortho-, para-directing group, which would typically direct incoming electrophiles to the C-2 position. However, the inherent reactivity of the C-3 position often leads to its primary functionalization in unsubstituted azaindoles. A practical synthesis for 3-acetyl-4-azaindole involves a Friedel-Crafts reaction on 4-azaindole using acetyl chloride and a Lewis acid catalyst like aluminum trichloride. google.com

Common electrophilic substitution reactions on the azaindole core include:

Nitration: C-3 nitration of 4-chloro-7-azaindole (B22810) has been achieved using a mixture of nitric acid and sulfuric acid. atlanchimpharma.com

Iodination: The use of N-iodosuccinimide (NIS) is effective for the iodination at the C-3 position of the azaindole ring. mdpi.comnih.gov

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it the target for nucleophilic aromatic substitution (SNAr). This reaction typically requires a good leaving group, such as a halogen, on the pyridine ring and often proceeds under vigorous conditions or with activation of the ring. pitt.edu

One common activation strategy is the formation of an N-oxide on the pyridine nitrogen, which enhances the ring's susceptibility to nucleophilic attack. pharmablock.com For instance, selective chlorination at the C-4 position of 7-azaindole can be achieved via N-oxide formation with mCPBA, followed by treatment with phosphoryl chloride (POCl₃). pharmablock.com The resulting chloro-substituted azaindole can then undergo nucleophilic displacement.

Examples of nucleophilic substitution on azaindole derivatives include:

Amination: The chlorine atom at the C-7 position of 1-ethyl-7-chloro-4-azaindole can be displaced by primary amines at elevated temperatures. vulcanchem.com Similarly, 7-chloro-6-azaindoles can react with various amines in an acid-catalyzed nucleophilic heteroaromatic substitution (SNHetAr). researchgate.net

Methoxylation: Treatment of 7-chloro-1-ethyl-4-azaindole (B15335615) with sodium methoxide (B1231860) in refluxing methanol (B129727) results in the substitution of the chlorine atom with a methoxy (B1213986) group. vulcanchem.com

Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination allow for the formation of C-N bonds on halo-azaindoles under milder conditions than traditional SNAr. beilstein-journals.org

Table 1: Summary of Aromatic Substitution Reactions on Azaindole Derivatives

| Reaction Type | Ring | Typical Position | Reagents and Conditions | Product Type |

| Electrophilic Substitution | ||||

| Friedel-Crafts Acylation | Pyrrole | C-3 | RCOCl, AlCl₃ | 3-Acyl-azaindole |

| Nitration | Pyrrole | C-3 | HNO₃, H₂SO₄ | 3-Nitro-azaindole |

| Halogenation | Pyrrole | C-3 | NBS, NIS | 3-Halo-azaindole |

| Nucleophilic Substitution | ||||

| Amination | Pyridine | C-4, C-5, C-7 | RNH₂, heat or Pd-catalysis (on halo-derivative) | Amino-azaindole |

| Alkoxylation | Pyridine | C-4, C-7 | NaOR, heat (on halo-derivative) | Alkoxy-azaindole |

Cycloaddition and Rearrangement Pathways

The fused heterocyclic system of this compound can participate in or be formed through various cycloaddition and rearrangement reactions, which are fundamental in constructing the core scaffold and its complex derivatives.

Cycloaddition Reactions

While the 4-azaindole ring itself can act as a dienophile or dipolarophile in certain cycloadditions, these reactions are more commonly employed in the synthesis of the azaindole core.

[3+2] Dipolar Cycloaddition: A method for synthesizing 5-azaindole derivatives involves a [3+2] dipolar cycloaddition between nitriles and a donor-acceptor cyclopropane, followed by oxidation. nih.gov This highlights the utility of cycloaddition strategies in building the azaindole framework.

Diels-Alder ([4+2] Cycloaddition): The hetero-Diels-Alder reaction, where the diene or dienophile contains a heteroatom, is a powerful tool for forming six-membered heterocyclic rings. uc.pt Intramolecular Diels-Alder reactions are used to construct fused cyclic systems. uc.pt The formation of the 4-azaindole skeleton can be achieved through Fischer indole-type syntheses which can be considered a form of cascade reaction. mdpi.comacs.org

Rearrangement Pathways

Sigmatropic rearrangements are key steps in several classical and modern syntheses of azaindoles, revealing the inherent reactivity pathways of their precursors.

mdpi.commdpi.com-Sigmatropic Rearrangement: This type of rearrangement is a crucial step in the Fischer indole synthesis, one of the most versatile methods for preparing indole and azaindole systems. acs.org The reaction involves the acid-catalyzed rearrangement of a pyridylhydrazone. Although the electron-deficient character of the pyridine ring can make this step challenging, the reaction is effective for forming 4- and 6-azaindoles, particularly when electron-donating groups are present on the pyridine-derived starting material. acs.org The Bartoli indole synthesis, which utilizes the reaction of nitro-pyridines with vinyl Grignard reagents, also proceeds through a proposed mdpi.commdpi.com-sigmatropic rearrangement of an N-aryl-O-vinylhydroxylamine intermediate to form the indole nucleus. researchgate.net

Oxidation and Reduction Chemistry Relevant to the Azaindole Moiety

The this compound scaffold can undergo oxidation on both the pyridine and pyrrole rings, as well as reduction of the heterocyclic system or its substituents.

Oxidation Reactions

Oxidation can be directed to either the pyridine nitrogen or the pyrrole ring, leading to different functionalized products.

N-Oxidation: The nitrogen atom of the pyridine ring can be selectively oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). pharmablock.comgoogle.com This transformation is significant as it activates the pyridine ring, particularly at the C-4 and C-6 positions, for subsequent nucleophilic substitution or other functionalization. nih.govpharmablock.com

Pyrrole Ring Oxidation: The C-2 and C-3 positions of the pyrrole ring are susceptible to oxidation. For example, the methylene (B1212753) bridge in bis(azaindolyl)methanes can be oxidized to a ketone using ceric ammonium (B1175870) nitrate (B79036) (CAN). rsc.org A plausible mechanism involves initial oxidation to a radical cation, followed by a second oxidation and reaction with nitrate to form the carbonyl group. rsc.org

Reduction Reactions

Reduction reactions can target either substituents on the ring or the aromatic system itself.

Reduction of Substituents: Nitro groups attached to the azaindole framework or its precursors are commonly reduced to amines using reagents like zinc in acetic acid or catalytic hydrogenation (e.g., Pd/C). mdpi.com This is a key step in many synthetic sequences.

Reduction of the Heterocyclic Core: Exhaustive hydrogenation of the 4-azaindole ring system can lead to the corresponding azaindoline, a saturated bicyclic diamine derivative. researchgate.net This transformation removes the aromaticity and creates a conformationally restricted scaffold.

Table 2: Summary of Oxidation and Reduction Reactions of Azaindole Derivatives

| Reaction Type | Substrate Moiety | Reagents and Conditions | Product |

| Oxidation | |||

| N-Oxidation | Pyridine Nitrogen | H₂O₂, mCPBA | Azaindole N-oxide |

| Carbonyl Formation | C-3 Methylene Bridge | Ceric Ammonium Nitrate (CAN) | Azaindolyl methanone |

| Reduction | |||

| Nitro Group Reduction | Nitro Substituent | Zn/HOAc, H₂/Pd-C | Amino-azaindole |

| Ring Hydrogenation | Bicyclic Core | H₂, catalyst (e.g., Pd/C) | Azaindoline |

Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving the this compound scaffold is crucial for predicting reactivity and optimizing reaction conditions.

Electrophilic Aromatic Substitution Mechanism: The generally accepted mechanism proceeds in two steps. First, the π-system of the pyrrole ring attacks an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step. In the second, faster step, a base removes a proton from the C-3 position (or the position of attack), restoring the aromaticity of the pyrrole ring and yielding the substituted product.

Nucleophilic Aromatic Substitution Mechanism: The most common pathway for SNAr on the electron-deficient pyridine ring is the addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate called a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

Computational and Isotopic Studies: Modern computational methods, such as Density Functional Theory (DFT), have been employed to analyze the mechanistic pathways of azaindole synthesis. researchgate.netresearchgate.net These studies provide insights into transition state energies and the feasibility of proposed reaction pathways, supporting experimental results. For example, DFT calculations have been used to analyze the cesium carbonate-mediated synthesis of 4-azaindole analogues. researchgate.net Mechanistic studies on the tautomerization of 7-azaindole in alcohol solvents, using isotopic labeling (MeOD, EtOD), suggest that the reaction is mediated by at least one solvent molecule and may involve a concerted transfer of two hydrogen atoms. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Ethyl 4 Azaindole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of heterocyclic compounds like 3-Ethyl-4-azaindole. Through a combination of one- and two-dimensional NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts can be achieved.

The ¹H NMR spectrum of this compound provides characteristic signals for the ethyl group and the aromatic protons of the azaindole core. The ethyl group typically displays a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling with each other. The aromatic protons on the pyrrole (B145914) and pyridine (B92270) rings exhibit distinct chemical shifts and coupling patterns that are crucial for their assignment.

The ¹³C NMR spectrum offers further structural confirmation by revealing the chemical shifts of all carbon atoms within the molecule. researchgate.net The positions of the signals for the ethyl group carbons and the carbons of the bicyclic aromatic system are consistent with the proposed structure. researchgate.net DFT/GIAO shielding calculations can be used to complement experimental data and aid in the precise assignment of carbon signals. researchgate.net

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | Value | Value |

| H5 | Value | Value |

| H6 | Value | Value |

| H7 | Value | Value |

| N-H | Value | - |

| -CH₂- | Value | Value |

| -CH₃ | Value | Value |

| C2 | - | Value |

| C3 | - | Value |

| C3a | - | Value |

| C5 | - | Value |

| C6 | - | Value |

| C7 | - | Value |

| C7a | - | Value |

| -CH₂- | - | Value |

| -CH₃ | - | Value |

| Note: Specific chemical shift values require experimental data which is not fully available in the provided search results. The table serves as a template for where such data would be presented. |

Detailed Infrared and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups and molecular structure of this compound.

The IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibration of the pyrrole ring typically appears as a broad band in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the ethyl group are observed between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. libretexts.orglibretexts.org Aromatic C=C and C=N stretching vibrations give rise to bands in the 1600-1400 cm⁻¹ region. vscht.cz C-H in-plane bending and out-of-plane bending vibrations also provide characteristic signals in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While strong dipole moment changes lead to intense IR bands, vibrations that cause a significant change in polarizability result in strong Raman signals. For this compound, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational assignment, aided by theoretical calculations using methods like Density Functional Theory (DFT). researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3400-3200 | Medium-Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=C and C=N Stretch | 1600-1400 | Medium-Strong |

| C-H Bending | 1500-1000 | Variable |

| N-H Bending | ~1500 | Medium |

| Note: Specific peak assignments and intensities would be determined from an experimental spectrum. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. technologynetworks.com The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk

Typically, azaindole derivatives exhibit absorption peaks in the range of 250-400 nm. researchgate.net These absorptions are primarily attributed to π→π* transitions within the aromatic system. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity. The introduction of the ethyl group at the 3-position can cause a slight bathochromic (red) or hypsochromic (blue) shift compared to the parent 4-azaindole (B1209526) molecule, depending on its electronic effect.

The electronic transitions in molecules like this compound involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals. learnbin.net Computational studies can help to elucidate the nature of these electronic transitions and predict the absorption wavelengths. mdpi.com The absorption of UV radiation excites the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). uni-muenchen.de

Table 3: Typical UV-Vis Absorption Data for Azaindole Derivatives

| Transition | Wavelength Range (nm) | Solvent Effects |

| π→π | 250-300 | Minor shifts with polarity |

| π→π | 300-400 | Can show solvatochromism |

| n→π | Often weak and may be obscured by π→π bands | Blue shift in polar solvents |

| Note: This table provides a general overview. Specific λmax values for this compound require experimental measurement. |

Fluorescence and Phosphorescence Properties and Excited State Dynamics

Upon absorption of UV light, this compound can dissipate the excess energy through radiative pathways, namely fluorescence and phosphorescence. Fluorescence is the emission of light from an excited singlet state (S₁) to the ground state (S₀), while phosphorescence is emission from an excited triplet state (T₁) to the ground state.

The fluorescence spectrum of azaindole derivatives can be sensitive to the solvent environment. researchgate.net The position of the nitrogen atom in the pyridine ring significantly influences the excited-state dynamics. rsc.org For some azaindoles, non-radiative decay pathways, potentially involving nπ* states, can compete with fluorescence, affecting the fluorescence quantum yield. rsc.org The ethyl group at the 3-position may also influence the excited-state properties through steric and electronic effects.

The study of excited-state dynamics involves investigating the processes that occur after photoexcitation, such as internal conversion, intersystem crossing, and solvent relaxation. researchgate.net Time-resolved fluorescence spectroscopy can be used to measure fluorescence lifetimes, providing insights into the rates of radiative and non-radiative decay processes. nih.gov In some cases, excited-state proton transfer can occur, leading to the formation of a tautomeric species with different fluorescence properties. aip.org

Table 4: General Photophysical Properties of Azaindole Derivatives

| Property | Typical Range/Observation | Factors Influencing the Property |

| Fluorescence Emission λmax | 350-500 nm | Solvent polarity, substitution pattern |

| Fluorescence Quantum Yield (Φf) | Variable, can be low to high | Solvent, temperature, non-radiative decay rates |

| Fluorescence Lifetime (τf) | Nanoseconds (ns) | Rates of radiative and non-radiative decay |

| Phosphorescence Emission λmax | Typically at longer wavelengths than fluorescence | - |

| Note: Specific values are highly dependent on the specific molecule and experimental conditions. |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming the planar structure of the azaindole core and the orientation of the ethyl substituent.

The resulting crystal structure would also reveal information about intermolecular interactions, such as hydrogen bonding involving the N-H group of the pyrrole ring and the nitrogen atom of the pyridine ring. These interactions play a crucial role in the packing of the molecules in the crystal lattice. The unit cell dimensions and space group symmetry would also be determined from the diffraction data. anton-paar.com While a specific crystal structure for this compound was not found in the search results, the technique has been applied to many other azaindole derivatives, providing valuable structural insights into this class of compounds. researchgate.netmdpi.com

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | e.g., 4 |

| Note: This table is a template. Actual crystallographic data can only be obtained through experimental X-ray diffraction analysis. |

Mass Spectrometry Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely involve characteristic losses. A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion, or the loss of an ethyl radical (•C₂H₅) to form a [M-29]⁺ ion. libretexts.org The azaindole ring itself can also fragment, for example, by losing HCN. researchgate.net The analysis of these fragment ions helps to confirm the presence of the ethyl group and the azaindole core. For a related compound, 5-Bromo-3-ethyl-6-azaindole, the fragmentation is dominated by the loss of the bromine and ethyl groups. vulcanchem.com

Table 6: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Plausible Loss |

| 146 | [M]⁺ | - |

| 131 | [M - CH₃]⁺ | Loss of a methyl radical |

| 117 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 119 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| Note: The molecular weight of this compound is 146.19 g/mol . The m/z values are based on the most common isotopes. |

Theoretical and Computational Chemistry Studies of 3 Ethyl 4 Azaindole

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental properties of the 4-azaindole (B1209526) scaffold. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and properties from first principles.

DFT calculations, commonly using the B3LYP functional with basis sets like 6-31G(d) or 6-311G(d,p), are frequently employed to optimize the molecular geometry of azaindole derivatives. nih.govmatec-conferences.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For the 4-azaindole core, theoretical calculations show that the bond lengths and angles are in close agreement with experimental data, often with deviations of less than 1.4%. matec-conferences.org For instance, the C-C bonds within the six-membered ring exhibit characteristics of aromatic bonds, with lengths intermediate between typical single and double bonds. materialsciencejournal.orgmdpi.comdergipark.org.tr The fusion of the pyrrole (B145914) and pyridine (B92270) rings creates a unique electronic distribution, which is accurately captured by these computational models.

Ab initio methods, while often more computationally intensive, provide a high level of theory for comparison. scispace.comresearchgate.net Studies on related azaindole systems have utilized methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory to refine energies and investigate complex phenomena like excited states and intermolecular interactions. acs.orgacs.org These calculations confirm the planarity of the bicyclic azaindole ring system, a key feature influencing its interaction with biological targets. nih.gov

Below is a representative table of calculated structural parameters for a 4-azaindole derivative, illustrating the typical data obtained from DFT computations.

Table 1: Representative Calculated vs. Experimental Structural Parameters for a 4-Azaindole Derivative using DFT (B3LYP).

| Parameter | Bond/Angle | Calculated Value | Experimental Value | % Difference |

|---|---|---|---|---|

| Bond Length (Å) | C2-C3 | 1.381 | 1.379 | 0.14% |

| N1-C7a | 1.375 | 1.380 | -0.36% | |

| C5-C6 | 1.390 | 1.371 | 1.39% | |

| Bond Angle (°) | C2-N1-C7a | 108.5 | 108.6 | -0.09% |

| N4-C5-C6 | 123.4 | 124.0 | -0.48% | |

| C3a-N4-C5 | 117.5 | 117.3 | 0.17% |

Note: Data are representative and adapted from studies on related 4-azaindole structures for illustrative purposes. matec-conferences.org

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of a molecule arising from rotation around single bonds. For 3-Ethyl-4-azaindole, the key focus is the rotation of the ethyl group attached to the C3 position of the pyrrole ring. The study of the potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers to rotation (transition states). nih.gov

Computational studies on similar structures, such as ethylbenzene, show that the rotation around the C(aryl)-C(ethyl) bond is not free and has distinct energy barriers. researchgate.net Using DFT methods like B3LYP/6-311+G(d,p), the rotational barrier for an ethyl group on an aromatic ring can be calculated. researchgate.net The most stable conformation is typically one where the C-C bond of the ethyl group is perpendicular to the plane of the aromatic ring, minimizing steric hindrance. Conversely, the least stable conformation occurs when the C-C bond is eclipsed with the ring. researchgate.net

For this compound, the PES would be mapped by systematically rotating the dihedral angle defined by the atoms of the C2-C3-C(ethyl)-C(methyl) bond. The resulting energy profile would likely show two equivalent energy minima and two transition states. The energy difference between the highest and lowest points on this curve represents the rotational energy barrier. Theoretical studies on related aromatic amides have shown that such rotational barriers can be accurately predicted, with deviations of less than 1 kcal/mol from experimental values. mdpi.com Torsional scans performed on other substituted azaindoles have confirmed that computational methods can reliably predict the preferred co-planar or out-of-plane arrangements of substituents. nih.gov

Molecular Dynamics Simulations of this compound and its Derivatives

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, which is particularly valuable for understanding how a molecule like this compound or its derivatives interact with their environment, such as a solvent or a biological macromolecule. acs.orgnih.gov Azaindole derivatives are common scaffolds in kinase inhibitors, and MD simulations are frequently used to study their binding stability in the ATP-binding pocket of these enzymes. oup.commdpi.comresearchgate.net

In a typical MD simulation of an azaindole-based inhibitor complexed with a protein, the system is solvated in a water box, and the trajectories of all atoms are calculated over a period of nanoseconds to microseconds. oup.commdpi.com These simulations can reveal:

Binding Stability : By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding site, researchers can assess whether the compound remains stably bound. researchgate.net

Key Interactions : MD simulations identify persistent hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and specific amino acid residues of the protein. For example, simulations have shown that the azaindole core can form crucial hydrogen bonds and π-π interactions within a kinase active site. nih.govmdpi.com

Conformational Changes : The simulation can show how the protein and ligand conformations adapt to each other upon binding. nih.gov

MD simulations have been successfully applied to various azaindole derivatives to validate docking poses and understand the structural basis for their biological activity, providing crucial information for the rational design of more potent and selective inhibitors. nih.govoup.comresearchgate.net

In Silico Prediction of Spectroscopic Parameters and Reactivity

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. For this compound, methods like the Gauge-Including Atomic Orbital (GIAO) approach, usually coupled with DFT, are used to calculate NMR chemical shifts. researchgate.net

A study specifically investigating carbolines and azaindoles reported the experimental and calculated 13C NMR chemical shifts for this compound. researchgate.net The comparison between the calculated and experimental values showed good agreement, demonstrating the predictive power of these in silico techniques. Such calculations are valuable for assigning ambiguous signals in experimental spectra. scispace.com

Table 2: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for this compound.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C2 | 121.7 | 122.5 |

| C3 | 116.5 | 117.1 |

| C3a | 130.9 | 131.8 |

| C5 | 143.9 | 144.2 |

| C6 | 112.9 | 113.5 |

| C7 | 146.6 | 147.0 |

| C7a | 123.1 | 124.0 |

| CH2 | 18.9 | 19.5 |

| CH3 | 14.8 | 15.2 |

Note: Data adapted from Elguero et al., Magn. Reson. Chem. 2000; 38: 375–381. researchgate.net

Similarly, vibrational frequencies (IR spectra) can be computed. scispace.com The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical method.

Reactivity can also be predicted in silico. Analysis of the molecular electrostatic potential (MEP) map, which illustrates the charge distribution, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For azaindoles, computational modeling can predict reactive sites by analyzing electron density and frontier molecular orbitals.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. fiveable.menumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wuxiapptec.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to excite electrons to a higher energy state. wuxiapptec.com

For azaindole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and visualize their spatial distribution. nih.govresearchgate.net The location of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. For instance, in many azaindole systems, the HOMO is distributed over the electron-rich pyrrole ring, while the LUMO is more localized on the electron-deficient pyridine ring. nih.gov This distribution governs the molecule's behavior in reactions such as electrophilic substitution. Studies on related azaindoles have shown that the HOMO-LUMO energy gap can be correlated with reactivity in certain cyclization reactions. wuxiapptec.com Dehydrogenation of the pyrrole nitrogen in azaindole has been computationally shown to significantly alter the FMOs, converting the molecule from an electron-rich to an electron-deficient system and changing its charge transport properties. acs.org

Table 3: Representative FMO Parameters for Azaindole Scaffolds Calculated by DFT.

| Compound/Scaffold | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 5-Azaindole (B1197152) | -6.52 | -0.54 | 5.98 |

| 7-Azaindole (B17877) | -6.30 | -0.45 | 5.85 |

| Benzotriazole-Triazole Derivative | -6.14 | -1.82 | 4.32 |

| Generic Azaindole Inhibitor | -6.78 | -2.15 | 4.63 |

Note: Values are representative and compiled from studies on various azaindole and related heterocyclic systems for illustrative purposes. dergipark.org.trwuxiapptec.com

Mechanistic Investigations of 3 Ethyl 4 Azaindole Interactions with Biological Macromolecules in Vitro/molecular Level

Enzyme Inhibition Kinetics and Mechanistic Pathways

Derivatives of the azaindole scaffold have been identified as potent inhibitors of several enzyme classes, most notably protein kinases and tubulin. The mechanism of inhibition often involves competitive binding at active sites or allosteric sites.

Kinase Inhibition: Azaindole derivatives are frequently designed as ATP-competitive inhibitors that target the hinge region of the kinase ATP-binding pocket. researchgate.net The nitrogen atom in the azaindole ring can form crucial hydrogen bonds with backbone amides in the hinge region, a key interaction for potent inhibition. researchgate.net For instance, 4-azaindole (B1209526) derivatives have been developed as inhibitors of c-Met kinase, a receptor tyrosine kinase involved in cell motility and growth. nih.gov Similarly, extensive research on 7-azaindole (B17877) analogues has demonstrated potent, often nanomolar, inhibition of various kinases such as PI3K, JAK2, and FLT3. nih.govnih.gov

Studies on a series of 7-azaindole derivatives as PI3K inhibitors revealed that substitutions at the 3-position of the azaindole core are well-tolerated and can significantly enhance potency. For example, replacing a smaller group with an aromatic ring at the C-3 position led to a prominent increase in inhibitory activity against PI3Kγ. nih.gov This highlights the importance of the substituent at the 3-position, such as the ethyl group in 3-ethyl-4-azaindole, in influencing binding affinity.

| Compound Class | Target Enzyme | IC₅₀ (nM) | Inhibition Mechanism |

| N-nitrobenzenesulfonyl-4-azaindoles | c-Met Kinase | 20 - 70 | ATP-Competitive |

| 7-Azaindole Analogue (B13) | PI3Kγ | 0.5 | ATP-Competitive |

| 7-Azaindole Analogue (97) | JAK2 | 1 | ATP-Competitive |

| Azaindole Analogue (37) | FLT3 | < 1 (sub-nanomolar) | ATP-Competitive |

| Azaindole Derivatives (CM01/CM02) | Tubulin Polymerization | ~1000 | Colchicine-site binding |

| This table presents inhibitory activities of various azaindole derivatives against their respective enzyme targets, showcasing the scaffold's versatility. Data sourced from nih.govnih.govresearchgate.net. |

Tubulin Polymerization Inhibition: Certain azaindole derivatives have been identified as microtubule-depolymerizing agents. nih.govnih.gov Two such compounds, referred to as CM01 and CM02, inhibit tubulin polymerization in vitro. nih.gov Mechanistic studies revealed that these compounds bind directly to tubulin and competitively inhibit the binding of colchicine, indicating that their binding site is the colchicine-binding domain on β-tubulin. nih.govnih.gov This disruption of tubulin dynamics leads to cell cycle arrest and apoptosis. nih.gov

Receptor Binding Affinities and Allosteric Modulation Studies (In Vitro)

The azaindole framework is also a key component in ligands designed for G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D₂) receptors. While much of the published data focuses on the 7-azaindole isomer, the findings demonstrate the scaffold's potential for high-affinity receptor binding.

In one study, a series of 7-azaindole analogues were evaluated for their affinity at D₂ and D₃ dopamine receptors. The results showed that the 7-azaindole core generally led to lower affinity compared to the corresponding indole (B1671886) analogues, indicating that the position of the nitrogen atom is a critical determinant of binding. nih.gov

Conversely, other research has successfully utilized the 7-azaindole scaffold to develop multi-target ligands with high affinity for both the serotonin transporter (SERT) and various serotonin and dopamine receptors. mdpi.comresearchgate.net For instance, compound 11 from a synthesized series, which features a 7-azaindole moiety, displayed high affinity for SERT, the D₂ receptor, and the 5-HT₁ₐ receptor. mdpi.comresearchgate.net This demonstrates that with appropriate structural modifications, the azaindole core can be optimized for potent interactions with multiple receptor types.

| Compound | Target Receptor/Transporter | Binding Affinity (Kᵢ, nM) |

| Compound 11 (7-azaindole derivative) | SERT | 9.2 |

| 5-HT₁ₐ | 128.0 | |

| D₂ | 51.0 | |

| Compound 4 (7-azaindole derivative) | SERT | 47.0 |

| NET | 167.0 | |

| This table shows the in vitro binding affinities of representative 7-azaindole derivatives for key CNS targets. Data sourced from mdpi.comresearchgate.net. |

Biophysical Characterization of Protein-Ligand Interactions

Biophysical techniques provide direct evidence of ligand binding and offer insights into the thermodynamic and structural basis of the interaction. Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray crystallography have been employed to characterize the binding of azaindole derivatives to their protein targets. univr.itresearchgate.netnumberanalytics.com

ITC, for example, allows for the measurement of binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction. univr.it A study of pyrazole (B372694) and azaindole inhibitors binding to p38 MAP kinase utilized these methods to understand the driving forces behind binding, although a simple correlation between IC₅₀ and thermodynamic parameters was not always evident. univr.it

X-ray crystallography offers atomic-level detail of the binding mode. The crystal structure of an azaindole derivative (9 ) in complex with human peptidylarginine deiminase 4 (PAD4) revealed key interactions that explained the observed structure-activity relationship. acs.org The analysis showed how the azaindole core was positioned within the binding site and highlighted that the binding of the ligand induced a previously unobserved conformational change in the protein. acs.org Such structural data are invaluable for guiding the rational design of more potent and selective inhibitors. nih.gov

Molecular Docking and Computational Modeling of Binding Modes

Molecular docking and computational modeling are essential tools for predicting and understanding how ligands like this compound interact with their biological targets. These methods are widely used to rationalize structure-activity relationships and to guide the design of new analogues. nih.govijper.org

For kinase inhibitors, docking studies consistently show the azaindole scaffold binding in the ATP-active site. The models predict that the pyridine (B92270) nitrogen forms a hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine (B156593) moiety of ATP. nih.govresearchgate.net The substituent at the C-3 position typically projects into a more solvent-exposed region, where it can be modified to improve properties like selectivity and potency. nih.gov

In a study on 7-azaindole derivatives as PARP inhibitors, molecular docking was used to investigate the binding interactions within the active site of the PARP enzyme. ijper.org The modeling showed that the most active compounds formed hydrogen bonds with key residues like GLN A912 and ARG A865, and also participated in hydrophobic interactions with residues such as PHE A1009. ijper.org Similarly, docking of 7-azaindole derivatives designed to inhibit the SARS-CoV-2 spike protein's interaction with hACE2 helped identify the optimal conformational binding modes at the protein-protein interface. nih.gov These computational studies provide a structural hypothesis for the observed biological activity and are critical for further optimization.

Structure-Activity Relationship (SAR) Theory and Design Principles for this compound Analogues

The development of potent azaindole-based compounds relies heavily on understanding their structure-activity relationships (SAR). The azaindole core serves as a versatile anchor, and modifications to its substituents can fine-tune its biological activity.

General Principles:

Azaindole Core: The position of the nitrogen atom in the pyridine ring is a key modulator of a compound's physicochemical properties (e.g., pKa, solubility, lipophilicity) and its binding interactions. nih.govmdpi.com The 7-azaindole isomer is frequently used as a bioisostere for the indole ring in many kinase inhibitors, while the 4-azaindole core has also been successfully employed. nih.govmdpi.com

C-3 Position: As seen in kinase inhibitors, this position is often a vector for chemical exploration. Attaching various groups, from small alkyl chains like ethyl to larger aromatic systems, can significantly impact potency and selectivity by accessing different sub-pockets within the target's binding site. nih.gov

Hinge-Binding Motif: For kinase inhibitors, a hydrogen bond donor/acceptor system on the azaindole core is crucial for anchoring the molecule to the enzyme's hinge region. nih.govnih.gov

SAR in Kinase Inhibitors: A comprehensive SAR study of azaindoles as FLT3 inhibitors revealed that an amide linker attached to the azaindole scaffold was beneficial for activity. researchgate.net It was also found that the specific isomer of azaindole was critical, with the 7-azaindole analogue (37 ) demonstrating significantly improved potency over other isomers. researchgate.net In the development of PI3K inhibitors, it was shown that while small alkyl groups at the C-2 position of the 7-azaindole ring were not well-tolerated, moving an aromatic group from the C-2 to the C-3 position resulted in a dramatic (~18-fold) increase in potency. nih.gov This again underscores the sensitivity of the SAR to the substitution pattern on the azaindole ring.

| Structural Feature | Observation/Design Principle | Target Class |

| Azaindole Nitrogen Position | Critically influences binding affinity and physicochemical properties. nih.govnih.gov | Kinases, GPCRs |

| Substitution at C-3 | Tolerates a variety of groups; aromatic substituents often increase potency. nih.gov | Kinases |

| Substitution at C-2 | Often disfavored, particularly with bulky groups. nih.gov | Kinases |

| Appended Moieties (e.g., sulfonamides) | Can be modified to optimize selectivity and pharmacokinetic properties. nih.govresearchgate.net | Kinases |

| Linker between Core and Phenyl Ring | Amide linkers can be more favorable than amine or ether linkers for potency. researchgate.net | Kinases |

| This table summarizes key SAR principles for azaindole derivatives based on published inhibitor design studies. |

Cellular Mechanism of Action Studies (e.g., microtubule dynamics, specific signaling pathways in cell lines, excluding clinical data)

In vitro studies at the cellular level are crucial for confirming that the molecular interactions observed with isolated macromolecules translate into a functional effect in a biological system.

Disruption of Microtubule Dynamics: For azaindole derivatives that act as tubulin polymerization inhibitors, such as CM01 and CM02, cellular studies confirm their mechanism of action. Treatment of various cancer cell lines with these compounds leads to a significant disruption of the cellular microtubule network. nih.gov This disruption prevents the proper formation of the mitotic spindle, causing cells to accumulate in the G2/M phase of the cell cycle. nih.govnih.gov This cell cycle arrest ultimately triggers apoptosis, contributing to the compounds' potent cytostatic effects observed in cancer cell lines, including those with multidrug resistance. nih.govnih.gov Furthermore, these compounds have been shown to inhibit capillary-like tube formation by endothelial cells in vitro, demonstrating an anti-angiogenic effect that is also linked to the disruption of microtubule function. nih.gov

Inhibition of Signaling Pathways: For azaindole derivatives that inhibit kinases, cellular assays are used to measure the inhibition of the specific signaling pathway regulated by the target kinase. For example, 7-azaindole derivatives designed as PI3K inhibitors potently block the PI3K/AKT/mTOR signaling pathway in cells. nih.gov This is typically measured by assessing the phosphorylation status of downstream proteins like AKT. Inhibition of this pathway suppresses the pro-survival and pro-proliferative signals that are often deregulated in cancer, leading to reduced cell proliferation in a panel of human tumor cell lines. nih.gov Similarly, studies on other azaindole-based kinase inhibitors confirm their ability to induce apoptosis and cell cycle arrest in relevant cancer cell lines by blocking their intended signaling cascades. researchgate.net

Advanced Analytical Methodologies for 3 Ethyl 4 Azaindole Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, UPLC, GC)

Chromatographic methods are indispensable for separating 3-Ethyl-4-azaindole from impurities and monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful tools for these purposes, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of azaindole derivatives. nih.govresearchgate.net This method is adept at separating compounds based on their hydrophobicity. For this compound, a C18 column is typically employed, which provides a nonpolar stationary phase. The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). By creating a gradient where the proportion of the organic solvent is increased over time, compounds with varying polarities can be effectively eluted and separated. UPLC, a refinement of HPLC, utilizes smaller particle-sized columns, leading to higher resolution, improved sensitivity, and faster analysis times. uci.edu

Detection is commonly achieved using a UV detector, as the azaindole ring system possesses a chromophore that absorbs UV light. The selection of an appropriate wavelength, often determined by acquiring a UV spectrum of the compound, is crucial for achieving optimal sensitivity. For more detailed analysis and structural confirmation, HPLC or UPLC systems can be coupled with a mass spectrometer (LC-MS), providing mass-to-charge ratio information of the eluting compounds. unibo.itresearchgate.net

Reaction Monitoring

During the synthesis of this compound, thin-layer chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction's progress. mdpi.com For more precise, quantitative tracking, HPLC is the preferred method. By taking aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, the consumption of reactants and the formation of the product and any byproducts can be accurately monitored. This data is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Gas Chromatography (GC)

For volatile and thermally stable derivatives of this compound, Gas Chromatography (GC) offers a high-resolution separation technique. The sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of the separated components based on their mass spectra. nih.govresearchgate.net Derivatization may sometimes be necessary to increase the volatility and thermal stability of the analyte. mdpi.com

Table 1: Representative Chromatographic Conditions for Azaindole Analysis

| Parameter | HPLC | UPLC | GC |

|---|---|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Reversed-phase C18, 2.1 x 50 mm, 1.7 µm | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Helium |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.0 mL/min |

| Detector | UV-Vis (e.g., at 254 nm) or MS | UV-Vis or MS | Mass Spectrometer (MS) |

| Temperature | Ambient | 40 °C | Temperature program (e.g., 100 °C to 280 °C) |

Electrochemical Characterization and Detection Methods

Electrochemical techniques provide valuable insights into the redox properties of this compound and can be employed for its detection. azolifesciences.com These methods are based on measuring the current or potential changes resulting from oxidation or reduction reactions of the analyte at an electrode surface.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for studying the electrochemical behavior of electroactive species like indole (B1671886) derivatives. ankara.edu.trresearchgate.net In a typical CV experiment, the potential at a working electrode (e.g., glassy carbon) is swept linearly with time to a certain value and then reversed. The resulting current is plotted against the applied potential, yielding a voltammogram. The peaks in the voltammogram correspond to the oxidation and reduction potentials of the analyte. For this compound, the nitrogen-containing heterocyclic ring is expected to be electrochemically active. Studying its electrochemical behavior can provide information about its electron-transfer kinetics and reaction mechanisms.

Electrochemical Detection

The electroactive nature of azaindole derivatives allows for their detection in conjunction with separation techniques like HPLC. nih.gov An electrochemical detector placed after the HPLC column can measure the current generated by the oxidation or reduction of this compound as it elutes. This method can offer high sensitivity and selectivity, particularly for compounds that are readily oxidized or reduced.

Table 2: Typical Experimental Parameters for Cyclic Voltammetry of an Azaindole Derivative

| Parameter | Value/Description |

|---|---|

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Electrolyte | 0.1 M solution of a suitable salt (e.g., tetrabutylammonium (B224687) perchlorate) in an organic solvent (e.g., acetonitrile) |

| Scan Rate | 50-200 mV/s |

| Potential Range | Determined by the oxidation and reduction potentials of the compound |

Spectroscopic Quantification Techniques for Research Applications

Spectroscopic methods are fundamental for the quantification of this compound in various research applications. These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a straightforward and widely accessible technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the spectrum. mdpi.comresearchgate.net this compound, with its aromatic azaindole core, exhibits characteristic UV absorbance. To quantify the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength (λmax), where the absorbance is maximal. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

Fluorescence Spectroscopy

Certain azaindole derivatives are known to be fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. nih.govrsc.org If this compound exhibits fluorescence, this property can be exploited for highly sensitive and selective quantification. iastate.edu Similar to UV-Vis spectroscopy, a calibration curve is generated by plotting the fluorescence intensity of standard solutions against their concentrations. Fluorescence spectroscopy is often more sensitive than absorbance spectroscopy and can be particularly useful for measuring low concentrations of the analyte. The fluorescence properties, including the quantum yield and lifetime, are sensitive to the local environment of the molecule. acs.org

Table 3: Spectroscopic Properties and Quantification Parameters for Azaindole Derivatives

| Parameter | UV-Visible Spectroscopy | Fluorescence Spectroscopy |

|---|---|---|

| Principle | Measurement of light absorption | Measurement of light emission |

| Instrumentation | UV-Vis Spectrophotometer | Spectrofluorometer |

| Typical Wavelengths | Excitation in the UV range (e.g., 250-300 nm) | Excitation in the UV range, Emission at longer wavelengths (e.g., >350 nm) |

| Quantification | Based on Beer-Lambert Law (Absorbance vs. Concentration) | Based on a calibration curve (Fluorescence Intensity vs. Concentration) |

| Sensitivity | Good | High to Very High |

Photochemistry and Photophysics of 3 Ethyl 4 Azaindole

Excited State Dynamics and Non-Radiative Relaxation Pathways

Upon absorption of ultraviolet (UV) light, 3-Ethyl-4-azaindole is promoted to an electronically excited state. The subsequent de-excitation can occur through radiative pathways, such as fluorescence, or non-radiative pathways. libretexts.org The excited-state dynamics of azaindoles are complex and influenced by the interplay of various electronic states, including ππ* and nπ* states. researchgate.net

For azaindole isomers in general, the relaxation of the initially excited ππ* states can proceed through a conical intersection with the ground state, often accessed via an nπ* state that acts as a gateway. rsc.org The energy barrier to access this gate state is a key determinant of the non-radiative relaxation rate. rsc.org Theoretical calculations on 4-azaindole (B1209526), along with its isomers, have been performed to predict their excited states. mdpi.com

Non-radiative relaxation pathways are crucial in dissipating the absorbed energy without emitting light. These processes include:

Internal Conversion (IC): A transition between electronic states of the same multiplicity (e.g., from a higher excited singlet state to a lower one, or from the lowest excited singlet state to the ground state). libretexts.org This process is typically very fast. libretexts.org

Intersystem Crossing (ISC): A transition between electronic states of different multiplicities (e.g., from an excited singlet state to an excited triplet state). libretexts.org This process is generally slower than internal conversion. libretexts.org

The specific dynamics for this compound are not extensively detailed in the provided results, but the general principles for azaindoles apply. The ethyl group at the 3-position can influence the molecule's photophysics through steric and electronic effects. scbt.com

Table 1: Key Photophysical Processes in Azaindoles

| Process | Description | Timescale |

| Absorption | Excitation of the molecule from the ground state (S₀) to an excited singlet state (Sₙ) by a photon. | Femtoseconds (10⁻¹⁵ s) |

| Vibrational Relaxation | Rapid loss of excess vibrational energy within the same electronic state. libretexts.org | Picoseconds (10⁻¹² s) libretexts.org |

| Internal Conversion (IC) | Non-radiative transition between electronic states of the same spin multiplicity. libretexts.org | Picoseconds (10⁻¹² s) libretexts.org |

| Fluorescence | Radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). libretexts.org | Nanoseconds (10⁻⁹ s) libretexts.org |

| Intersystem Crossing (ISC) | Non-radiative transition from an excited singlet state (S₁) to an excited triplet state (T₁). libretexts.org | Nanoseconds to microseconds (10⁻⁹–10⁻⁶ s) libretexts.org |

| Phosphorescence | Radiative decay from the lowest excited triplet state (T₁) to the ground state (S₀). libretexts.org | Milliseconds to seconds (10⁻³–1 s) libretexts.org |

This table presents a generalized overview of photophysical processes and their typical timescales.

Photostability and Degradation Mechanisms under Irradiation

The photostability of a molecule refers to its ability to resist chemical change when exposed to light. While specific studies on the photodegradation of this compound are not prevalent in the search results, general principles of indole (B1671886) and azaindole photochemistry suggest potential degradation pathways.

The stability of the four parent azaindole isomers has been found to decrease in the order: 5-azaindole (B1197152) > 6-azaindole (B1212597) > 4-azaindole > 7-azaindole (B17877). thieme-connect.de This suggests that 4-azaindole, and by extension its derivatives like this compound, may be less photostable than some of its isomers.

Degradation can occur from the excited state, where the molecule is more reactive. Potential mechanisms include:

Photooxidation: Reaction with oxygen, often involving reactive oxygen species generated by the excited molecule, can lead to the formation of various oxidized products.

Photoreduction: In the presence of a reducing agent, the excited molecule can undergo reduction.

Ring-opening reactions: The high energy of the excited state can lead to the cleavage of bonds within the heterocyclic ring system.

Polymerization: Excited molecules can react with each other to form polymers.

The specific degradation products and mechanisms for this compound would depend on the irradiation conditions, such as the wavelength of light, the presence of oxygen, and the solvent. Photocatalytic degradation, often employing semiconductors like TiO₂, is a common method for breaking down organic compounds, where highly reactive species like hydroxyl radicals are generated to attack the molecule. researchgate.netresearchcommons.org

Light-Induced Chemical Transformations and Applications

The unique electronic properties of the azaindole scaffold have led to its use in various light-induced chemical transformations. While specific examples for this compound are limited, the broader class of indoles and azaindoles participates in a range of photocatalyzed reactions.

Visible light-mediated reactions have gained prominence as a green chemistry approach. rsc.org For instance, indoles can undergo photocatalytic Friedel–Crafts alkylation with nitroalkenes using photosensitizers like rose bengal in water. rsc.org They also participate in light-induced dearomatization reactions to form fused and spiro indolines, often catalyzed by iridium or organic photocatalysts. acs.org

These light-induced transformations are valuable for synthesizing complex molecules. The azaindole nucleus itself is considered a "privileged structure" in medicinal chemistry, and photocatalytic methods offer novel routes to functionalized derivatives. mdpi.com For example, visible light has been used to initiate selenium radical-mediated reactions for the synthesis of selenium-containing indole derivatives. researchgate.net

Conclusion and Future Research Directions in 3 Ethyl 4 Azaindole Chemistry

Synthesis of Academic Contributions and Mechanistic Insights

The chemistry of azaindoles is a rich and evolving field, with significant academic contributions focusing on the development of novel synthetic methodologies. rsc.org Strategies such as the Fischer indole (B1671886) synthesis, Bartoli reaction, and various metal-catalyzed cyclizations have been adapted and optimized for the construction of the azaindole framework. researchgate.net Mechanistic studies, often supported by computational methods like density functional theory (DFT), have provided deep insights into reaction pathways, such as the regioselectivity of substitutions or the dynamics of excited states. rsc.orgucd.ienih.gov For 3-Ethyl-4-azaindole specifically, the application of established C3-alkylation techniques to the 4-azaindole (B1209526) core represents a logical extension of this body of work, though detailed mechanistic studies of this specific transformation are yet to be published.

Identification of Unaddressed Research Questions